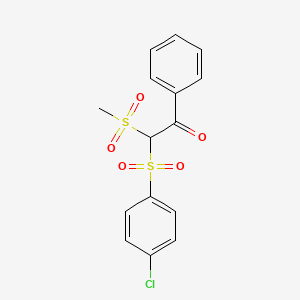
2-(4-Chlorobenzene-1-sulfonyl)-2-(methanesulfonyl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzene-1-sulfonyl)-2-(methanesulfonyl)-1-phenylethan-1-one is a synthetic organic compound. It is characterized by the presence of sulfonyl and phenyl groups, which contribute to its chemical properties and potential applications. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)-2-(methanesulfonyl)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the sulfonylation of a phenyl ethanone derivative with chlorobenzene sulfonyl chloride and methanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzene-1-sulfonyl)-2-(methanesulfonyl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.
Scientific Research Applications
2-(4-Chlorobenzene-1-sulfonyl)-2-(methanesulfonyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)-2-(methanesulfonyl)-1-phenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups may play a role in binding to these targets, influencing the compound’s biological activity. Detailed studies are required to elucidate the specific pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzene-1-sulfonyl)-1-phenylethan-1-one: Lacks the methanesulfonyl group, which may affect its reactivity and applications.
2-(Methanesulfonyl)-1-phenylethan-1-one: Lacks the chlorobenzene sulfonyl group, leading to different chemical properties.
Properties
CAS No. |
61053-52-9 |
|---|---|
Molecular Formula |
C15H13ClO5S2 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1-phenylethanone |
InChI |
InChI=1S/C15H13ClO5S2/c1-22(18,19)15(14(17)11-5-3-2-4-6-11)23(20,21)13-9-7-12(16)8-10-13/h2-10,15H,1H3 |
InChI Key |
VBGQDBIGTOIDAI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


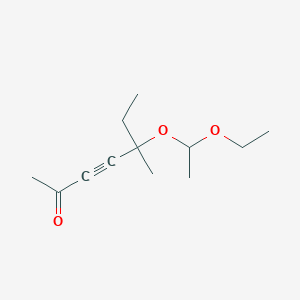
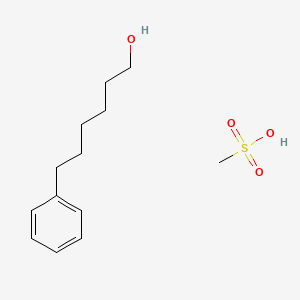
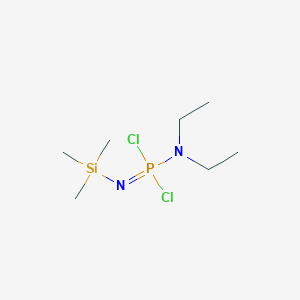
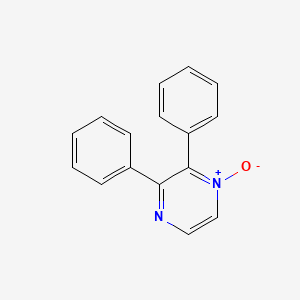
![(NE)-N-[(3-methyl-1,2,4-thiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14580862.png)
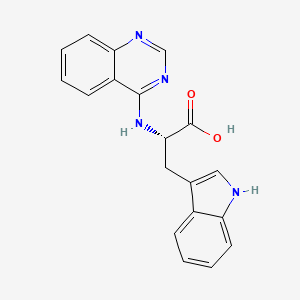
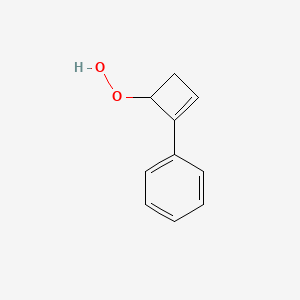
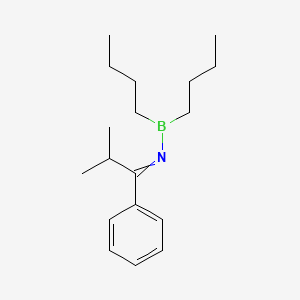
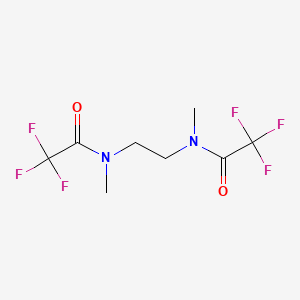
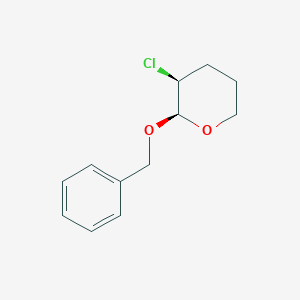
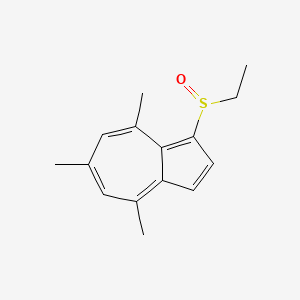
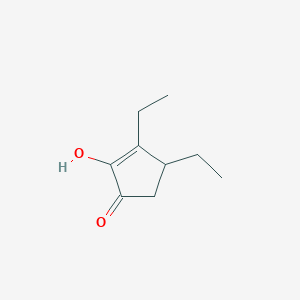
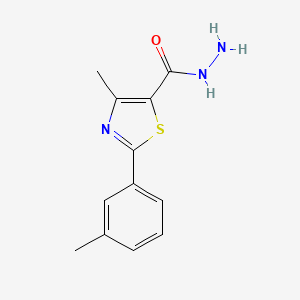
![Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester](/img/structure/B14580935.png)
